molecular formula C22H31ClF3NO2Si B564593 2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol CAS No. 1216572-03-0

2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol

Cat. No.: B564593
CAS No.: 1216572-03-0
M. Wt: 466.05
InChI Key: ANQURARMFOGDLJ-OSEHSPPNSA-N
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Description

2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol, also known as this compound, is a useful research compound. Its molecular formula is C22H31ClF3NO2Si and its molecular weight is 466.05. The purity is usually 95%.
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Biological Activity

The compound 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol (CAS No. 1216572-03-0) is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27ClF3N2O2SiC_{22}H_{27}ClF_3N_2O_2Si, and it has a molecular weight of approximately 466.06 g/mol. The structure includes several functional groups that may influence its biological activity, including amino, chloro, trifluoromethyl, and silyloxy groups.

PropertyValue
Molecular FormulaC22H27ClF3N2O2SiC_{22}H_{27}ClF_3N_2O_2Si
Molecular Weight466.06 g/mol
CAS Number1216572-03-0

The biological activity of 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol is primarily attributed to its interaction with specific protein targets in cellular pathways. It is hypothesized to act as an enzyme modulator, potentially inhibiting or activating key enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that derivatives containing chloro and trifluoromethyl groups can enhance antibacterial efficacy by affecting bacterial membrane integrity and function.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the amino group allows for potential interactions with DNA or RNA synthesis pathways, inhibiting tumor cell proliferation.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that compounds similar to this one exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting a potential role in developing new antibiotics.
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest.

Research Findings

A review of literature reveals diverse findings regarding the biological activity of structurally related compounds:

  • Inhibition Studies : Compounds with similar configurations were tested for their ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
  • Cell Viability Assays : Cell viability assays showed that these compounds can reduce the viability of cancer cells significantly when administered at certain concentrations.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionCOX and LOX inhibition

Properties

IUPAC Name

2-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-1,1,1-trifluoro-4-(2,2,3,3-tetradeuteriocyclopropyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClF3NO2Si/c1-13(2)30(14(3)4,15(5)6)29-20-12-19(27)17(11-18(20)23)21(28,22(24,25)26)10-9-16-7-8-16/h11-16,28H,7-8,27H2,1-6H3/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQURARMFOGDLJ-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(C#CC2CC2)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C#CC(C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)Cl)(C(F)(F)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClF3NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675568
Record name 2-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216572-03-0
Record name 2-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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